Clomipramine D3 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

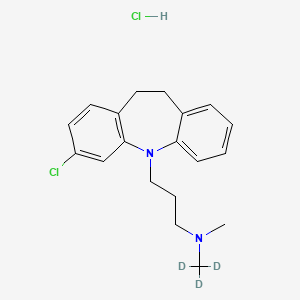

- Clomipramin-d3 (Hydrochlorid) ist eine deuteriummarkierte Form von Clomipraminhydrochlorid.

- Clomipraminhydrochlorid gehört zur Klasse der trizyklischen Antidepressiva.

- Es wird hauptsächlich zur Behandlung von Zwangsstörungen (OCD) und anderen affektiven Störungen eingesetzt .

Vorbereitungsmethoden

- Die Syntheseroute für Clomipramin-d3 (Hydrochlorid) beinhaltet die Deuteriummarkierung während seiner Synthese.

- Industrielle Produktionsverfahren folgen in der Regel etablierten Protokollen für Clomipraminhydrochlorid, wobei die Isotopensubstitution mit Deuteriumquellen erfolgt.

Analyse Chemischer Reaktionen

- Clomipramin-d3 (Hydrochlorid) unterliegt verschiedenen Reaktionen, darunter:

Aromatische Substitution: Clomipramin-d3 kann aufgrund seines aromatischen Ringsystems elektrophile aromatische Substitutionsreaktionen eingehen.

Reduktion: Die Reduktion der Nitrogruppe zu einer Aminogruppe ist ein entscheidender Schritt in seiner Synthese.

Alkylierung: Alkylierungsreaktionen führen Seitenketten ein.

- Zu den gängigen Reagenzien gehören Reduktionsmittel (wie Lithiumaluminiumhydrid), Alkylierungsmittel und deuterierte Lösungsmittel.

- Zu den Hauptprodukten gehören Clomipramin-d3 selbst und seine Metaboliten.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Psychiatric Disorders

- Obsessive-Compulsive Disorder (OCD) : Clomipramine is one of the first-line treatments for OCD due to its potent serotonin reuptake inhibition .

2. Neuropathic Pain Management

- Clomipramine exhibits analgesic properties, making it useful in treating chronic pain conditions such as diabetic neuropathy and fibromyalgia. Its mechanism includes sodium channel blockade and NMDA receptor antagonism, which are beneficial in managing neuropathic pain .

3. Other Indications

- Clomipramine has been explored for various off-label uses, including treatment for trichotillomania, cataplexy associated with narcolepsy, and certain anxiety disorders .

Research Applications

1. Neuropharmacological Studies

- Research has demonstrated that clomipramine influences autophagy processes within neuronal cells, impacting memory and learning functions in animal models . Studies indicate that chronic administration may impair autophagic flux, suggesting a complex interaction between antidepressants and cellular homeostasis.

2. Pharmacokinetic Studies

- The deuterated form allows for advanced pharmacokinetic studies using isotopic labeling techniques. This can improve the understanding of drug metabolism and distribution within biological systems, making it a valuable tool in pharmacological research .

3. Toxicological Assessments

- Clomipramine D3 serv

Wirkmechanismus

- Clomipramine-d3 inhibits the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

- By blocking these transporters, it increases the availability of these neurotransmitters in the synaptic cleft.

- The resulting modulation of neurotransmission contributes to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- Clomipramin-d3 weist Ähnlichkeiten mit Clomipraminhydrochlorid auf.

- Andere verwandte Verbindungen sind Imipramin, Amitriptylin und Desipramin.

Biologische Aktivität

Clomipramine D3 (hydrochloride) is a tricyclic antidepressant (TCA) that has garnered attention for its multifaceted biological activity, particularly in the treatment of obsessive-compulsive disorder (OCD) and other mood disorders. This article explores the pharmacological profile, mechanisms of action, and research findings related to the biological activity of Clomipramine D3, supported by data tables and relevant case studies.

Pharmacological Profile

Chemical Structure and Classification

- Clomipramine is a tertiary amine belonging to the dibenzazepine class of TCAs. Its chemical structure allows it to interact with various neurotransmitter systems.

Mechanism of Action

- Clomipramine primarily acts as a serotonin reuptake inhibitor (SRI), with a stronger affinity for the serotonin transporter (SERT) than other TCAs. It also inhibits norepinephrine reuptake, contributing to its antidepressant effects .

Pharmacokinetics

- Absorption: Clomipramine is well absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 2 to 6 hours after oral administration. The bioavailability is approximately 50% due to extensive first-pass metabolism .

- Metabolism: It is metabolized in the liver predominantly via CYP450 enzymes, particularly CYP2D6 and CYP1A2, yielding active metabolites such as desmethylclomipramine .

- Half-life: The half-life ranges from 17 to 28 hours, allowing for once-daily dosing in many cases .

Inhibition of Autophagy

Recent studies have indicated that clomipramine negatively regulates autophagic flux in neuronal cells. This was demonstrated through experiments involving primary cortical neurons and nematodes (C. elegans), where clomipramine treatment resulted in increased levels of LC3-II, a marker for autophagosome formation, suggesting an inhibition of autophagic degradation processes .

Clinical Efficacy

Clomipramine has been evaluated in multiple clinical trials for its efficacy in treating OCD. A double-blind study involving 520 patients demonstrated significant reductions in OCD symptoms compared to placebo, with mean reductions in Yale-Brown Obsessive Compulsive Scale scores of 38% and 44% across two studies .

Case Studies

- Case Study on Efficacy in OCD:

- Autophagy Implications:

Side Effects and Considerations

While generally well-tolerated, clomipramine may cause side effects typical of TCAs, including anticholinergic effects (e.g., dry mouth, constipation) and potential serious side effects like seizures or elevated liver enzymes . The risk of side effects necessitates careful monitoring during treatment.

Eigenschaften

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWMKZEIBHDTH-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.